molecular formula C16H16N2O5 B8275518 Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Cat. No. B8275518
M. Wt: 316.31 g/mol
InChI Key: XDFHZKRRQSJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05716929

Procedure details

Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate (49i), was isolated (88%) as a colorless solid: mp. 130°-133° C.; IR (KBr) 3363, 1746, 1732, 1651, 1604, 1515, 1368, 1231, 1212, 1185; 1H NMR (CDCl3) δ 8.00 (1H, d, J=7.0), 7.68 (1H, s), 7.36-7.10 (10H, m), 6.15 (1H, d, J=7.6), 4.7 (2H, s), 4.38 (2H, t, J=7.0), 3.88 (2H, s), 3.67 (3H, s), 2.98 (2H, t, J=7). ##STR125##
Name
Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:31])[CH2:4][N:5]1[C:10](CC2C=CC=CC=2)=[CH:9][CH:8]=[C:7]([NH:18][C:19]([O:21][CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26]C=2)=[O:20])[C:6]1=[O:30].[K+].[Br-]>>[CH3:1][O:2][C:3](=[O:31])[CH2:4][N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:18][C:19]([O:21][CH2:22][C:23]2[CH:24]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:20])[C:6]1=[O:30] |f:1.2|

Inputs

Step One
Name
Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN1C(C(=CC=C1CC1=CC=CC=C1)NC(=O)OCCC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.